4-Methanesulfinylcyclohexan-1-amine
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Overview
Description
4-Methanesulfinylcyclohexan-1-amine is an organic compound with the molecular formula C7H15NOS It is characterized by the presence of a methanesulfinyl group attached to a cyclohexane ring, which is further bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfinylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Methanesulfinyl Group: The methanesulfinyl group can be introduced via sulfoxidation reactions, where a sulfur-containing reagent such as dimethyl sulfoxide (DMSO) is used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfinylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
4-Methanesulfinylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methanesulfinylcyclohexan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the methanesulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the methanesulfinyl group.
Methanesulfinylbenzene: Contains a methanesulfinyl group but has a benzene ring instead of a cyclohexane ring.
4-Methylcyclohexan-1-amine: Similar structure but has a methyl group instead of a methanesulfinyl group.
Uniqueness
4-Methanesulfinylcyclohexan-1-amine is unique due to the presence of both the methanesulfinyl group and the cyclohexane ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
1334147-06-6 |
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Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
4-methylsulfinylcyclohexan-1-amine |
InChI |
InChI=1S/C7H15NOS/c1-10(9)7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 |
InChI Key |
HCDTYFARZOZWND-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1CCC(CC1)N |
Origin of Product |
United States |
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